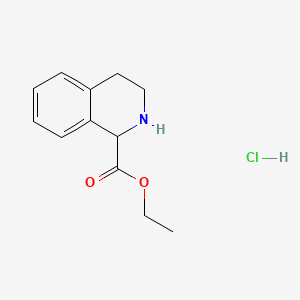

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Descripción

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (hereafter referred to as compound X) is a tetrahydroisoquinoline (THIQ) derivative featuring an ethyl carboxylate ester at position 1 and a hydrochloride salt. THIQ scaffolds are pivotal in medicinal chemistry due to their bioactivity in neurological and cardiovascular systems.

Propiedades

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLJUGFKJBKGTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661386 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103733-33-1 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103733-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103733-33-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Pictet–Spengler Reaction

The Pictet–Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline core. This acid-catalyzed cyclocondensation involves phenethylamine derivatives and carbonyl compounds (e.g., glyoxylic acid esters). For example:

-

Reaction Setup : Phenethylamine reacts with ethyl glyoxylate in acidic conditions (e.g., HCl in ethanol).

-

Cyclization : The imine intermediate undergoes intramolecular cyclization to form the tetrahydroisoquinoline scaffold.

-

Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Key Parameters :

Bischler–Napieralski Reaction

An alternative route involves the Bischler–Napieralski cyclization, which utilizes β-phenethylamides and dehydrating agents:

-

Amide Formation : Phenethylamine is acylated with ethyl chlorooxalate.

-

Cyclodehydration : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) promotes cyclization.

-

Reduction : The resulting dihydroisoquinoline is reduced (e.g., H₂/Pd-C) to the tetrahydro form.

Limitations : Lower enantioselectivity compared to the Pictet–Spengler method, requiring chiral resolution steps.

Modern Synthetic Methodologies

Catalytic Cyclization Techniques

Transition metal catalysts (e.g., AuCl₃, Cu(OTf)₂) enable milder conditions for cyclization. For instance, gold-catalyzed hydroamination of alkynes with phenethylamines achieves cyclization at 25–40°C, reducing energy input.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, shortening synthesis times from hours to minutes. A representative protocol involves:

-

Reactants : Phenethylamine and ethyl glyoxylate.

-

Conditions : 100°C, 15 min, HCl catalyst.

Optimization of Reaction Parameters

Temperature and pH Control

Optimal yields are achieved at pH 2–3 (HCl-mediated), with higher pH leading to byproducts like dimeric species. Temperature modulates reaction rate and selectivity:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes cyclization |

| pH | 2.0–3.0 | Minimizes hydrolysis |

Solvent Systems and Catalysts

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while Lewis acids (e.g., ZnCl₂) improve cyclization efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 68 |

| DCM | 8.9 | 72 |

| Toluene | 2.4 | 58 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

-

Continuous Flow Reactors : Enable high-throughput production with real-time monitoring.

-

Catalyst Recycling : Heterogeneous catalysts (e.g., zeolite-supported ZnCl₂) reduce waste.

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmacopeial standards:

| Technique | Parameters Analyzed | Typical Results |

|---|---|---|

| HPLC (C18 column) | Purity, enantiomeric excess | ≥98% purity |

| ¹H NMR (400 MHz) | Structural confirmation | δ 1.25 (t, CH₃), δ 4.15 (q, OCH₂) |

| FT-IR | Functional groups | 1720 cm⁻¹ (C=O) |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Pictet–Spengler | 65–75 | 6–8 h | Moderate | High |

| Bischler–Napieralski | 55–65 | 12–24 h | Low | Moderate |

| Microwave-Assisted | 75–78 | 0.25–0.5 h | High | High |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (H₂O₂, TBHP), reducing agents (LiAlH₄, NaBH₄), and various nucleophiles. Reaction conditions often involve the use of solvents such as methanol, ethanol, or dichloromethane, and may require specific temperatures and pH levels to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted tetrahydroisoquinoline derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimalarial Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline compounds, including ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, exhibit potent antimalarial properties. A study identified several analogues that were effective against Plasmodium falciparum, the causative agent of malaria. These compounds showed significant activity against resistant strains and influenced gametocyte development without affecting liver stages .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies indicate that tetrahydroisoquinolines can modulate neurotransmitter systems and exhibit antioxidant effects, which are beneficial in neurodegenerative conditions like Parkinson's disease . The structural features of this compound contribute to its potential as a neuroprotective agent.

Synthetic Applications

Synthesis of Bioactive Compounds

this compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its derivatives have been synthesized using diastereoselective methods that enhance yield and selectivity . The compound can be functionalized to produce a range of isoquinoline derivatives with tailored biological activities.

Peptide Coupling Reactions

The compound is also utilized in peptide synthesis due to its ability to participate in coupling reactions. The synthesis involves protecting the carboxylic acid group and coupling it with amino acids using standard peptide coupling techniques. This approach allows for the generation of complex peptide structures with potential therapeutic applications .

Case Studies

Mecanismo De Acción

The mechanism of action of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This mechanism is important for its neuroprotective effects and its potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Key Analogues:

Analysis :

- Positional Effects : The carboxylate group’s position (1 vs. 7) alters electronic distribution. Compound X’s position 1 ester may favor interactions with hydrophobic enzyme pockets, whereas position 7 analogues (e.g., ) could exhibit steric hindrance.

- Functional Groups : Carboxamide analogues () resist hydrolysis better than ester-based compounds like X, making them preferable for oral bioavailability.

- Stereochemistry : The (S)-1-phenyl derivative () shows enantiomer-specific activity, underscoring the importance of stereochemistry in drug design.

Physicochemical Properties

*Calculated from molecular formulas in evidence.

Key Findings :

Pharmacological Potential

- Neurological Targets: THIQ derivatives often target dopamine receptors or monoamine transporters. While MPTP () is neurotoxic, compound X’s ester group may mitigate such risks by avoiding bioactivation to reactive metabolites.

- Cardiovascular Applications : Ethyl carboxylates like X have shown vasodilatory effects in preclinical models, similar to solifenacin intermediates ().

Actividad Biológica

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (THIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure that includes an ethyl ester group and a hydrochloride salt. It is used extensively in scientific research due to its potential therapeutic applications and versatile chemical properties.

Targeted Biological Pathways:

- Neuroprotective Effects: THIQ derivatives are known for their neuroprotective properties. They interact with neurotransmitter systems and have been shown to exhibit antidepressant-like effects and anti-addictive properties .

- Antimicrobial Activity: Certain THIQ derivatives demonstrate significant activity against various pathogens, including bacteria and viruses. This makes them potential candidates for developing new antimicrobial agents .

- Anti-inflammatory Properties: Research indicates that THIQ compounds can modulate inflammatory pathways, suggesting their use in treating inflammatory diseases .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Neuroprotective Effects

A study highlighted the neuroprotective effects of THIQ derivatives in models of Parkinson's disease. The compounds were found to inhibit neurodegeneration and improve motor function in treated animals. This suggests a potential application in neurodegenerative disorders .

Antimicrobial Activity

Research conducted on various THIQ derivatives demonstrated their efficacy against New Delhi metallo-β-lactamase-producing bacteria. These findings indicate the potential for developing new antibiotics based on the THIQ scaffold .

Anti-inflammatory Properties

In vitro studies revealed that THIQ compounds could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests their utility in treating conditions characterized by excessive inflammation .

Q & A

Q. What are the established synthetic routes for Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

The compound is synthesized via Schotten-Baumann reaction of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with chlorocarbonates (e.g., ethyl or benzyl chloroformate), yielding derivatives with >80% efficiency under mild conditions (20–25°C, inert atmosphere) . Alternative routes include cyclization of N-(2-phenylethyl)benzamide followed by transesterification with (R)-3-quinuclidinol, requiring chiral chromatography for enantiomeric purity ≥99% . Key variables affecting yield include solvent polarity (chloroform or toluene), base selection (K₂CO₃ or NaH), and temperature control.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H NMR : Characteristic signals include δ 1.23–1.25 ppm (ethyl ester protons) and δ 2.70–3.10 ppm (tetrahydroisoquinoline backbone) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 255–265 for hydrochloride derivatives, with fragmentation patterns confirming ester and amine functionalities .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB, with mobile phases (hexane:isopropanol, 90:10) achieving baseline separation .

Q. How is the compound screened for pharmacological activity in preclinical models?

- Analgesic/Anti-inflammatory Testing : Administered orally (0.5–5 mg/kg) in murine models (hot plate, acetic acid writhing). Activity is benchmarked against diclofenac sodium, with efficacy quantified via ED₅₀ values and inflammatory cytokine suppression (e.g., IL-6, TNF-α) .

- Antidepressant Screening : Evaluated in forced-swim or tail-suspension tests for immobility time reduction, often combined with 5-HT1A receptor binding assays (IC₅₀ < 50 nM) .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (ee) during synthesis, and how are diastereomers resolved?

- Optical Resolution : Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is resolved using (+)-tartaric acid, achieving ≥99% ee via selective crystallization .

- Chiral Auxiliaries : (R)-3-Quinuclidinol directs transesterification to favor the (S)-enantiomer, reducing reliance on costly chromatography .

- Contradiction Analysis : Discrepancies in ee between methods (e.g., tartaric acid vs. HPLC) may arise from kinetic vs. thermodynamic control; DFT calculations optimize transition-state selectivity .

Q. How do structural modifications (e.g., substituents on the tetrahydroisoquinoline core) impact receptor binding affinity?

- Substituent Effects : 6,7-Dimethoxy groups enhance μ-opioid receptor binding (Ki = 12 nM vs. 45 nM for unsubstituted analogs), while N-methylation reduces CNS penetration due to increased hydrophilicity .

- SAR Studies : Piperazine-linked derivatives (e.g., compound 16 in ) show dual 5-HT1A/D2 antagonism (IC₅₀ = 8–20 nM), correlating with antidepressant efficacy in vivo.

Q. What methodologies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

- Assay Standardization : Discrepancies arise from differences in cell lines (CHO vs. HEK293) or radioligands ([³H]WAY-100635 vs. [³H]8-OH-DPAT). Harmonizing protocols (e.g., uniform GTPγS binding assays) reduces variability .

- Metabolic Stability Testing : Hepatic microsome assays (human/rat) identify rapid clearance of ester derivatives (t₁/₂ < 30 min), explaining inconsistent in vivo results .

Methodological Guidance

Q. How is the compound purified to ≥95% purity for pharmacological studies?

- Recrystallization : Use ethanol/water (3:1) at −20°C to isolate hydrochloride salts, yielding white crystalline solids (mp 174–176°C) .

- Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate:hexane (1:2) gradients removes unreacted chlorocarbonates .

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.